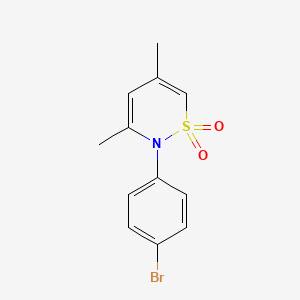
2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione is an organic compound that belongs to the class of thiazine derivatives. Thiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring. This compound is characterized by the presence of a bromophenyl group and two methyl groups attached to the thiazine ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazine derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Substituted thiazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazine derivatives and heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical sensors due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, its anticancer activity is attributed to its ability to bind to estrogen receptors and inhibit the proliferation of cancer cells . The presence of the bromophenyl group enhances its binding affinity to these molecular targets, making it a potent bioactive compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with applications in organic synthesis and medicinal chemistry.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with antimicrobial and antiproliferative properties.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with neurotoxic potential and biological activity.
Uniqueness
2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione stands out due to its unique thiazine ring structure and the presence of both bromophenyl and dimethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
51916-24-6 |
|---|---|
Fórmula molecular |
C12H12BrNO2S |
Peso molecular |
314.20 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-3,5-dimethylthiazine 1,1-dioxide |
InChI |
InChI=1S/C12H12BrNO2S/c1-9-7-10(2)14(17(15,16)8-9)12-5-3-11(13)4-6-12/h3-8H,1-2H3 |
Clave InChI |
PDLIPEBOTDZSGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CS(=O)(=O)N1C2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


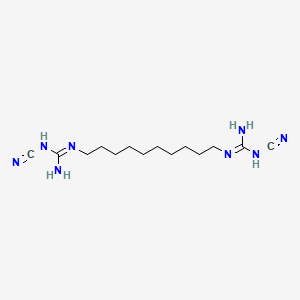
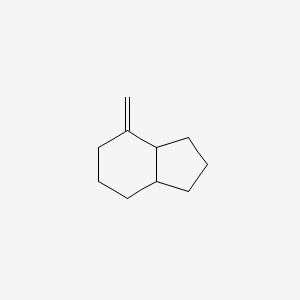
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)
![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)




![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)
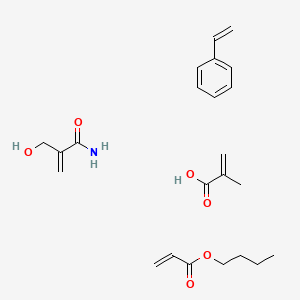

![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
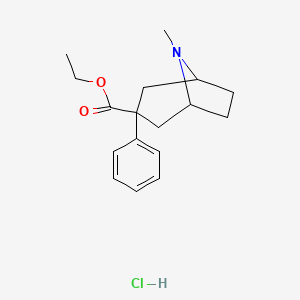
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)
